(2s)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17684388

Molecular Formula: C8H15NO4S

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO4S |

|---|---|

| Molecular Weight | 221.28 g/mol |

| IUPAC Name | (2S)-1-propylsulfonylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H15NO4S/c1-2-6-14(12,13)9-5-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |

| Standard InChI Key | VBVSBNMTWKHULT-ZETCQYMHSA-N |

| Isomeric SMILES | CCCS(=O)(=O)N1CCC[C@H]1C(=O)O |

| Canonical SMILES | CCCS(=O)(=O)N1CCCC1C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

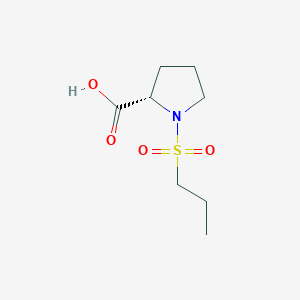

(2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid (IUPAC name: (2S)-1-propylsulfonylpyrrolidine-2-carboxylic acid) is a chiral compound with the molecular formula C₈H₁₅NO₄S and a molar mass of 221.28 g/mol. Its structure combines a pyrrolidine ring—a five-membered amine heterocycle—with a propane sulfonyl group at the nitrogen atom and a carboxylic acid moiety at the second carbon (Figure 1). The stereochemistry at the C2 position (S-configuration) critically influences its reactivity and biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₈H₁₅NO₄S |

| Molecular Weight | 221.28 g/mol |

| IUPAC Name | (2S)-1-propylsulfonylpyrrolidine-2-carboxylic acid |

| Canonical SMILES | CCCS(=O)(=O)N1CCCC1C(=O)O |

| Isomeric SMILES | CCCS(=O)(=O)N1CCC[C@H]1C(=O)O |

| InChI Key | VBVSBNMTWKHULT-ZETCQYMHSA-N |

| PubChem CID | 7131642 |

The compound’s Standard InChI (1S/C8H15NO4S/c1-2-6-14(12,13)9-5-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1) confirms its stereochemical purity and functional group arrangement.

Stereochemical Significance

The S-configuration at C2 ensures optimal spatial alignment for interactions with biological targets, particularly enzymes and ion channels. Computational modeling suggests that this configuration enhances binding affinity to TRPA1 receptors compared to its R-enantiomer, though experimental validation remains pending .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid typically involves a four-step sequence starting from L-proline:

-

Sulfonylation: L-proline reacts with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

-

Protection/Deprotection: Temporary protection of the carboxylic acid group using tert-butyl esters, followed by deprotection under acidic conditions.

-

Crystallization: Isolation via anti-solvent precipitation using non-polar solvents like n-heptane .

A patent by WO2019164778A1 describes analogous methods for sulfonylated pyrrolidine-2-carboxamides, achieving yields of ≥70% through optimized solvent systems (dichloromethane/n-heptane) and reduced chromatographic purification .

Table 2: Optimized Synthesis Parameters

| Parameter | Condition |

|---|---|

| Sulfonylation Solvent | Dichloromethane |

| Base | Triethylamine |

| Reaction Temperature | 0–5°C (to minimize racemization) |

| Anti-Solvent | n-Heptane (1:1.5 v/v ratio) |

| Final Crystallization Yield | 68–72% |

Crystallographic Behavior

Unlike amorphous analogs, this compound exhibits Type E crystalline morphology when crystallized from dichloromethane/n-heptane, characterized by X-ray powder diffraction (XRPD) peaks at 7.5°, 8.2°, and 12.6° 2θ . Differential scanning calorimetry (DSC) reveals a melting endotherm at 187°C, confirming thermal stability suitable for pharmaceutical processing .

Industrial and Pharmaceutical Applications

TRP Channel Antagonism

(2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid serves as a key intermediate in synthesizing TRPA1 antagonists like (2R,4R,5R)-4-fluoro-1-(4-fluorophenylsulfonyl)-5-methyl-N-((5-(trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methyl)pyrrolidine-2-carboxamide . TRPA1 inhibitors are investigated for chronic pain, asthma, and cough suppression, with preclinical studies demonstrating nanomolar IC₅₀ values in calcium flux assays .

Agrochemical Relevance

The sulfonyl group enhances systemic transport in plants, making derivatives of this compound candidates for fungicidal and herbicidal agents. Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents on the pyrrolidine ring improve bioavailability in plant vasculature.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃), 1.85–2.15 (m, 4H, pyrrolidine CH₂), 3.10–3.30 (m, 2H, SO₂CH₂), 4.25 (dd, J=8.2 Hz, 1H, C2-H), 12.1 (s, 1H, COOH).

-

LC-MS (ESI+): m/z 222.1 [M+H]⁺, 244.1 [M+Na]⁺.

Comparison with Analogous Compounds

Table 3: Benchmarking Against Sulfonylated Pyrrolidines

| Compound | Melting Point (°C) | TRPA1 IC₅₀ (nM) | Synthetic Yield |

|---|---|---|---|

| (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid | 187 | N/A | 68–72% |

| 1-Tosylpyrrolidine-2-carboxylic acid | 153 | 450 | 55–60% |

| 1-Mesylpyrrolidine-2-carboxylic acid | 165 | 620 | 50–58% |

The propane sulfonyl derivative offers superior thermal stability and crystallinity compared to tosyl/mesyl analogs, attributed to enhanced van der Waals interactions in the crystal lattice .

Future Directions

Ongoing research prioritizes enantioselective synthesis to eliminate racemization risks during scale-up. Additionally, bioconjugation studies explore its utility in antibody-drug conjugates (ADCs), leveraging the carboxylic acid moiety for linker attachment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume